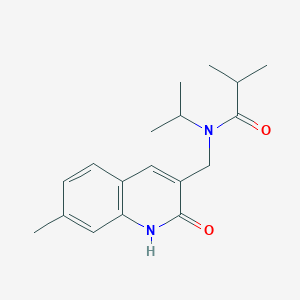
N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of properties that make it useful for a variety of experiments, particularly in the fields of biochemistry and physiology. In We will also discuss the advantages and limitations of using this compound in lab experiments and list several future directions for research.
作用机制
The mechanism of action of N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves its binding to the active site of CA IX, where it forms a covalent bond with a zinc ion that is essential for the enzyme's activity. This binding prevents the enzyme from functioning properly, leading to a reduction in the production of bicarbonate ions and an increase in the acidity of the cancer cell environment. This change in pH has been shown to inhibit the growth and invasiveness of cancer cells, making this compound a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the primary advantages of using N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide in lab experiments is its potent inhibitory activity against CA IX. This makes it a useful tool for studying the role of this enzyme in cancer cell growth and invasiveness. Additionally, this compound has been found to have a high degree of selectivity for CA IX, making it less likely to have off-target effects on other enzymes or cellular processes.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to dissolve and administer in certain experimental systems. Additionally, the covalent binding of this compound to CA IX can make it difficult to reverse its inhibitory effects, making it less useful for studying the reversible regulation of this enzyme.
未来方向
There are several future directions for research on N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide. One area of focus is the development of new cancer therapies based on the inhibition of CA IX. Researchers are currently exploring the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Another area of focus is the development of new antibiotics based on the inhibitory activity of this compound against bacterial and fungal pathogens. Researchers are currently exploring the use of this compound in combination with other antibiotics to enhance their effectiveness and reduce the risk of antibiotic resistance.
Finally, researchers are exploring the potential anti-inflammatory properties of this compound for the treatment of inflammatory diseases such as arthritis. Studies have shown that this compound can reduce the production of inflammatory cytokines and chemokines, making it a promising candidate for the development of new anti-inflammatory therapies.
合成方法
The synthesis of N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide involves a multistep process that begins with the reaction of 4-ethylphenylamine with para-nitroanisole in the presence of a base. This reaction produces 4-ethylphenyl-4-nitroanisole, which is then reduced to 4-ethylphenyl-4-aminoanisole using a reducing agent such as sodium dithionite. The next step involves the reaction of 4-ethylphenyl-4-aminoanisole with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction produces N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, which is then converted to this compound by reaction with benzenesulfonyl chloride.
科学研究应用
N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the field of biochemistry, where it has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce the growth and invasiveness of cancer cells, making this compound a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-(4-ethylphenyl)-4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-4-13-5-7-14(8-6-13)21-26(22,23)15-9-10-17(24-3)16(11-15)18-19-12(2)25-20-18/h5-11,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXKEBECLJISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

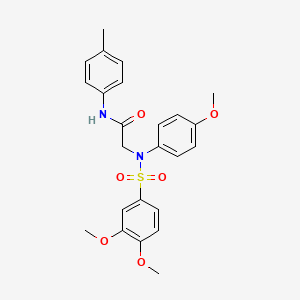
![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
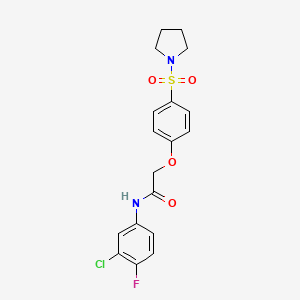
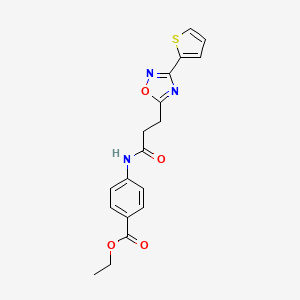
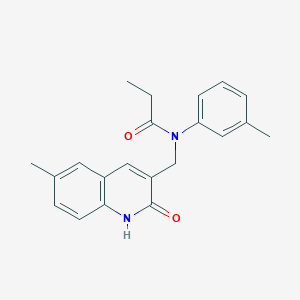
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)

![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)
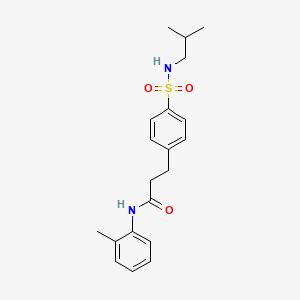

![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)
